molecular formula C18H33N9O4 B12377741 Arg-Lys-His

Arg-Lys-His

Cat. No.: B12377741
M. Wt: 439.5 g/mol
InChI Key: DIIGDGJKTMLQQW-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arginine-Lysine-Histidine, commonly referred to as Arg-Lys-His, is a tripeptide composed of three amino acids: arginine, lysine, and histidine. These amino acids are known for their basic side chains and play crucial roles in various biological processes. This compound is particularly notable for its potential therapeutic applications, including its protective effects against sepsis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Arg-Lys-His can be synthesized using several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms. These processes are optimized for high yield and purity of the tripeptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arg-Lys-His is unique due to its specific sequence, which influences its chemical properties and biological activities. The presence of arginine at the N-terminus and histidine at the C-terminus provides distinct reactivity and binding characteristics compared to other similar tripeptides .

Properties

Molecular Formula

C18H33N9O4

Molecular Weight

439.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C18H33N9O4/c19-6-2-1-5-13(26-15(28)12(20)4-3-7-24-18(21)22)16(29)27-14(17(30)31)8-11-9-23-10-25-11/h9-10,12-14H,1-8,19-20H2,(H,23,25)(H,26,28)(H,27,29)(H,30,31)(H4,21,22,24)/t12-,13-,14-/m0/s1

InChI Key

DIIGDGJKTMLQQW-IHRRRGAJSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.